methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate
Overview
Description
Methyl (2S,4R)-1-methyl-4-{[3-(1H-pyrazol-4-yl)benzoyl]amino}pyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.15354051 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Nural et al. (2018) demonstrated the synthesis of polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, showcasing the versatility of pyrrolidine derivatives in creating compounds with significant antimicrobial activity. These compounds displayed promising antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting their potential as powerful antimycobacterial agents (Nural et al., 2018).
Heterocyclic System Synthesis
Pizzioli et al. (1998) described the synthesis of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog as versatile reagents for the preparation of polyfunctional heterocyclic systems. This work highlights the compound's utility in synthesizing various heterocyclic structures, such as pyrroles and pyrazoles, which are pivotal in medicinal chemistry for developing new therapeutic agents (Pizzioli et al., 1998).
Novel Synthetic Pathways and Drug Discovery
Further research into the synthetic applications of pyrrolidine derivatives, including the study by Galenko et al. (2015), showcased the synthesis of methyl 4-aminopyrrole-2-carboxylates via a one-pot catalytic reaction. This method provides a foundation for developing novel synthetic pathways that could be beneficial in drug discovery, especially in synthesizing compounds with potential therapeutic properties (Galenko et al., 2015).
Properties
IUPAC Name |
methyl (2S,4R)-1-methyl-4-[[3-(1H-pyrazol-4-yl)benzoyl]amino]pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-21-10-14(7-15(21)17(23)24-2)20-16(22)12-5-3-4-11(6-12)13-8-18-19-9-13/h3-6,8-9,14-15H,7,10H2,1-2H3,(H,18,19)(H,20,22)/t14-,15+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTXXDWYYLZFOM-CABCVRRESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CNN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CNN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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